molecular formula C6H6F3NO3 B3018502 Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate CAS No. 1798718-32-7

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Katalognummer: B3018502
CAS-Nummer: 1798718-32-7
Molekulargewicht: 197.113
InChI-Schlüssel: JMCKKBXRDJWBQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H6F3NO3 and its molecular weight is 197.113. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The chemical structure can be represented as follows:

Molecular Formula C7H6F3N1O3\text{Molecular Formula }C_7H_6F_3N_1O_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl-containing compounds, including this compound. The presence of the trifluoromethyl group enhances the interaction with biological targets, leading to increased potency in inhibiting cancer cell proliferation.

Case Study:
A study demonstrated that derivatives of 5-(trifluoromethyl)-1,2,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The most active compound showed an IC50 value in the nanomolar range against specific histone deacetylases (HDACs), which are crucial in cancer progression .

CompoundCell LineIC50 (µM)
1aMDA-MB4530.029
2bMCF-70.015

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that oxazole derivatives can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways.

Research Findings:
In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis .

Structure-Activity Relationships (SAR)

The trifluoromethyl group is pivotal in enhancing the biological activity of oxazole derivatives. Research indicates that modifications at various positions of the oxazole ring can lead to substantial changes in potency and selectivity.

Key Findings:

  • Positioning of the Trifluoromethyl Group: The placement of the -CF3 group at the 2-position of the oxazole ring has been shown to enhance anti-HDAC activity significantly.
  • Substituent Effects: Variations in substituents on the oxazole ring can alter lipophilicity and electronic properties, impacting bioavailability and interaction with target enzymes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Oxazole Ring: Reaction between appropriate aldehydes and amines under acidic conditions.
  • Introduction of Trifluoromethyl Group: Utilization of trifluoromethylating agents such as trifluoromethanesulfonic anhydride.
  • Carboxylation: Methylation using methyl iodide or dimethyl carbonate to introduce the carboxylate moiety.

Eigenschaften

IUPAC Name

methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO3/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKKBXRDJWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.